Icosapent Ethyl

Hypertriglyceridemia LDL-C Dyslipidemia

Icosapent ethyl, also known as ethyl eicosapentaenoate, is a highly purified ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is an FDA-approved prescription medication indicated as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL) and to reduce the risk of cardiovascular events in specific high-risk populations.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 73310-10-8
Cat. No. B042423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosapent Ethyl
CAS73310-10-8
Synonyms5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)-
AMR-101
AMR101
eicosapentaenoic acid ethyl ester
Epadel
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
ethyl all-cis-5,8,11,14,17-icosapentaenoate
ethyl eicosapentaenoate
ethyl eicosapentaenoic acid
ethyl icosapentaenoate
ethyl-eicosapentaenoic acid
ethyl-EPA
icosapent
icosapent ethyl
vascepa
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
InChIInChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
InChIKeySSQPWTVBQMWLSZ-AAQCHOMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Icosapent Ethyl (CAS 73310-10-8): A High-Purity Omega-3 Ethyl Ester for Lipid Management and Cardiovascular Risk Reduction


Icosapent ethyl, also known as ethyl eicosapentaenoate, is a highly purified ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. It is an FDA-approved prescription medication indicated as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL) and to reduce the risk of cardiovascular events in specific high-risk populations [1]. Unlike many other omega-3 products, icosapent ethyl is formulated to contain ≥96% pure EPA ethyl ester and is devoid of docosahexaenoic acid (DHA) [2].

Why Icosapent Ethyl Cannot Be Simply Substituted by Generic Omega-3 Mixtures or Other Ethyl Esters


Scientific procurement decisions for omega-3 therapeutics are complicated by the fact that products within the same broad class exhibit markedly different pharmacodynamic and clinical outcomes [1]. Icosapent ethyl's unique profile—specifically its high EPA purity, the absence of DHA, and its specific ethyl ester formulation—directly translates into distinct effects on lipid parameters and cardiovascular event reduction that are not replicated by generic omega-3 mixtures or alternative formulations [1]. The evidence detailed below demonstrates that interchangeability is not supported by quantitative data, making precise compound selection critical for achieving targeted research or therapeutic goals [2].

Quantitative Differentiation of Icosapent Ethyl: Head-to-Head Comparisons and Class-Specific Evidence


Icosapent Ethyl Preserves LDL-C Levels While Lowering Triglycerides, a Key Differentiator from DHA-Containing Products

In contrast to omega-3 products containing docosahexaenoic acid (DHA), which are known to raise low-density lipoprotein cholesterol (LDL-C), icosapent ethyl demonstrates a neutral or even slightly favorable effect on LDL-C [1]. In the pivotal MARINE trial, icosapent ethyl at 4 g/day reduced median placebo-adjusted triglycerides by 33.1% (p < 0.0001) with only minimal and nonsignificant changes in LDL-C . This is a clinically meaningful distinction from DHA-containing comparators like omega-3-acid ethyl esters, which have been associated with LDL-C increases [1].

Hypertriglyceridemia LDL-C Dyslipidemia

Head-to-Head ENHANCE-IT Trial: Icosapent Ethyl Demonstrates Divergent Effects on High-Sensitivity C-Reactive Protein (hsCRP) Compared to an EPA/DPA Free Fatty Acid Formulation

A direct head-to-head comparison against an omega-3 free fatty acid formulation (MAT9001, containing EPA and docosapentaenoic acid [DPA]) revealed a critical difference in inflammatory marker response [1]. While both treatments lowered triglycerides, the EPA/DPA free fatty acid formulation reduced hsCRP by 5.8%, whereas icosapent ethyl increased hsCRP by 8.5% (P=0.034) [1]. This quantitative divergence highlights that not all omega-3s modulate inflammation equally, with icosapent ethyl showing a unique profile.

Inflammation hsCRP Hypertriglyceridemia

Icosapent Ethyl Reduces Major Adverse Cardiovascular Events by 25% in High-Risk Patients, a Benefit Not Observed with Mixed EPA/DHA Formulations

The landmark REDUCE-IT trial demonstrated that icosapent ethyl (4 g/day) significantly reduces cardiovascular events in high-risk patients [1]. The primary composite endpoint (cardiovascular death, nonfatal MI, nonfatal stroke, coronary revascularization, or unstable angina) was reduced by 25% (HR 0.75; 95% CI, 0.68-0.83; P<0.001) [1]. This is in stark contrast to the STRENGTH trial, which tested a combination of EPA and DHA (omega-3 carboxylic acid) in a similar patient population and was stopped early for futility after showing no cardiovascular benefit (HR 0.99; 95% CI, 0.90-1.09) [2].

Cardiovascular Outcomes MACE Secondary Prevention

Icosapent Ethyl Provides Bioequivalent EPA Exposure to an EPA/DHA Free Fatty Acid Formulation Despite Half the EPA Content per Gram

A Phase 1 pharmacokinetic study compared icosapent ethyl (IPE) with omega-3 carboxylic acids (OM3-CA), a free fatty acid formulation of EPA and DHA [1]. Per gram, OM3-CA contains approximately half as much EPA as IPE [1]. Despite this, baseline-adjusted steady-state EPA exposure (area under the concentration-time curve from 0 to 24h) was similar after dosing with OM3-CA 4 g/day versus IPE 4 g/day, with a geometric least-squares mean ratio of 93.9% (90% CI 85.6, 103.0) [1]. This indicates that the ethyl ester form of EPA in icosapent ethyl achieves comparable systemic EPA levels to a free fatty acid formulation containing a higher total EPA dose.

Bioavailability Pharmacokinetics Ethyl Ester

High Purity Specification (≥96% EPA Ethyl Ester) with Stringent DHA Limits Differentiates Icosapent Ethyl from Generic Fish Oil Supplements

The Active Pharmaceutical Ingredient (API) for icosapent ethyl is characterized by a minimum assay of 96% purity for icosapent ethyl itself, with stringent limits on other omega-3 fatty acid ethyl esters [1]. Notably, docosahexaenoic acid (DHA) ethyl ester, a common component in other omega-3 products that is linked to LDL-C increases, is often limited to a maximum of 2.0% [1]. In contrast, many dietary supplements and generic omega-3 oils lack such rigorous purity and composition controls, containing variable and often significant amounts of DHA and other fatty acids.

Purity Specifications API

Icosapent Ethyl Exhibits a Unique Oxidative Stability Profile Compared to DHA Esters and Other Polyunsaturated Esters

Studies on the autoxidation of fatty acid ethyl esters show that eicosapentaenoic acid (EPA) esters and docosahexaenoic acid (DHA) esters both oxidize rapidly, but with distinct kinetics [1]. Compared to ethyl linoleate (Lo) and ethyl linolenate (Ln), both EPA and DHA ethyl esters were oxidized rapidly even at 5°C in the dark, with induction periods of 3-4 days versus 20 days for Ln and over 60 days for Lo [1]. Crucially, the oxygen uptake of EPA ethyl ester after the induction period was 5.2 times faster than that of ethyl linolenate, while that of DHA ethyl ester was 8.5 times faster [1]. This indicates that while both are prone to oxidation, DHA esters degrade more rapidly, which has implications for formulation stability and storage requirements.

Stability Autoxidation Formulation

Optimal Application Scenarios for Icosapent Ethyl: Translating Differentiating Evidence into Research and Procurement Decisions


Cardiovascular Outcomes Research Requiring a Pure EPA Intervention

When designing a clinical or preclinical study to assess the impact of omega-3 therapy on major adverse cardiovascular events (MACE), icosapent ethyl is the only EPA-based product with definitive, positive phase 3 trial data. The REDUCE-IT trial's 25% reduction in MACE provides a clear, quantifiable benchmark [1]. In contrast, the STRENGTH trial's neutral results for an EPA/DHA mix demonstrate that outcomes are not class-wide [2]. Researchers investigating the mechanism behind this cardiovascular benefit must use a pure EPA compound to avoid the confounding effects of DHA.

Lipid Management Studies Where LDL-C Elevation is a Critical Confounder

In studies involving patients with mixed dyslipidemia or diabetes, where LDL-C control is paramount, icosapent ethyl is the preferred omega-3 compound. Unlike DHA-containing products like omega-3-acid ethyl esters, which are known to raise LDL-C, icosapent ethyl has been shown to lower triglycerides without significantly affecting LDL-C levels [3]. This makes it an ideal tool for isolating the effects of triglyceride lowering on study endpoints without introducing the unwanted variable of an LDL-C increase.

Research on Omega-3 Bioavailability and Pharmacodynamics of Ethyl Ester Formulations

For investigations specifically focused on the pharmacokinetics of ethyl ester prodrugs of omega-3 fatty acids, icosapent ethyl serves as the gold standard comparator. Its well-characterized bioavailability profile, demonstrating comparable EPA exposure to free fatty acid forms despite a lower EPA content per gram, provides a robust foundation for comparative studies [4]. This is essential for formulation scientists developing new omega-3 delivery technologies.

High-Purity EPA Procurement for Reproducible Preclinical and In Vitro Studies

When experimental reproducibility is paramount, the strict ≥96% purity specification and controlled DHA content (≤2.0%) of icosapent ethyl are essential [5]. Generic fish oil supplements or lower-grade omega-3 mixtures introduce batch-to-batch variability and unknown concentrations of biologically active fatty acids like DHA, which can alter gene expression, inflammation, and lipid metabolism independently of EPA. Using a pharmaceutical-grade, high-purity EPA source ensures that observed biological effects can be confidently attributed to the compound of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icosapent Ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.